2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including “2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride”, involves various methodologies. For instance, a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis
The molecular formula of “this compound” is C15H10Cl2N2O . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, have been found to show activities against dermatophytes . Some of them possess a broad spectrum of action .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 339.6 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . Its topological polar surface area is 42.8 Ų .Scientific Research Applications
Photoluminescent Coordination Polymer Construction
The compound 2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is used in constructing photoluminescent coordination polymers. An example is a one-dimensional copper(II) coordination polymer, which shows unique photoluminescent properties with shifts in the ligand absorption bands. These properties are significant for applications in materials science and photoluminescence studies (Twaróg, Hołyńska & Kochel, 2020).
Formation of Coordination Complexes
It has been used in the formation of coordination complexes with diverse geometrical and linkage isomers. Such complexes exhibit interesting electrochemical and spectroscopic properties, which are vital for understanding the behavior of coordination compounds (Mori et al., 2014).
Synthesis and Reactivity Studies
This compound is involved in the synthesis and reactivity studies of various organic compounds. For instance, it aids in synthesizing derivatives through electrophilic substitution reactions, contributing to organic chemistry's fundamental understanding and practical applications (Aleksandrov, Zablotskii & El’chaninov, 2020).
Structural Analysis in Crystallography
The compound plays a role in crystal structure analysis, providing insights into hydrogen bonds and aromatic ring stacking interactions in supermolecular chemistry. This is crucial for understanding the weak non-covalent interactions in various chemical compounds (Huang et al., 2010).
Antibacterial Activity and Metal Complexes
Studies have demonstrated the use of this compound in synthesizing metal complexes with potential antibacterial activities. This has implications in medicinal chemistry and the development of new antibacterial agents (Zhang et al., 2016).
Copper-Catalyzed Nucleophilic Additions
It's also used in copper-catalyzed nucleophilic addition reactions, facilitating carbon-carbon bond formation in organic synthesis. This application is pivotal in developing synthetic methodologies in organic chemistry (Zhang, Cook, Liu & Wolf, 2014).
Future Directions
The future directions for “2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. The synthesis methods could also be refined for better efficiency and environmental friendliness .
Mechanism of Action
Target of Action
The primary targets of 2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride are collagen prolyl-4-hydroxylase and RORγt . Collagen prolyl-4-hydroxylase plays a crucial role in the formation of stable collagen molecules, while RORγt is a nuclear receptor that plays a key role in the regulation of immune responses .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of collagen prolyl-4-hydroxylase , thereby affecting collagen formation. The compound also shows excellent potency towards RORγt , which could potentially modulate immune responses.
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase disrupts the normal formation of collagen, a key structural protein in various tissues. This could potentially affect tissue integrity and function . The interaction with RORγt could modulate the expression of genes involved in immune responses , potentially affecting immune function.
Pharmacokinetics
Its ability to inhibit collagen prolyl-4-hydroxylase suggests that it can reach its target in sufficient concentrations .
Result of Action
The inhibition of collagen prolyl-4-hydroxylase by the compound can suppress the production of collagen . This could potentially be used to treat conditions characterized by excessive collagen production. The compound’s interaction with RORγt could potentially modulate immune responses .
Properties
IUPAC Name |
2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O.ClH/c16-15(19)11-9-14(13-7-3-4-8-17-13)18-12-6-2-1-5-10(11)12;/h1-9H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAUUZHNSMNXDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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